molecular formula C5H4FNS B2380858 5-Fluoropyridine-2-thiol CAS No. 1199806-26-2

5-Fluoropyridine-2-thiol

Cat. No.: B2380858
CAS No.: 1199806-26-2
M. Wt: 129.15
InChI Key: SIOJPOJBJKVYCE-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-thiol (CAS 1199806-26-2) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and infectious disease research. This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Recent scientific investigations highlight the application of 5-fluoropyridine derivatives in the development of potent new anti-mycobacterial agents . These derivatives have demonstrated the ability to kill Mycobacterium tuberculosis and reduce its virulence by inhibiting key bacterial defense mechanisms, such as the catalase-peroxidase (KatG) enzyme . The inhibition of KatG increases bacterial susceptibility to oxidative stress, leading to effective bacterial killing. This mechanism represents a promising strategy for combating drug-resistant tuberculosis strains. Furthermore, the pyridine-2-thiol core structure is a recognized pharmacophore in inorganic medicinal chemistry, forming the basis for bioactive metal complexes that have shown high activity against resistant M. tuberculosis strains . As such, this compound is a critical starting material for researchers developing novel therapeutic candidates with new modes of action. This product is supplied as a yellow solid and must be stored sealed in a dry environment at room temperature. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJPOJBJKVYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoropyridine 2 Thiol and Its Precursors/derivatives

Strategies for Fluorinated Pyridine (B92270) Core Synthesis

The synthesis of the fluorinated pyridine core is a critical step in the production of 5-Fluoropyridine-2-thiol. Various strategies have been developed to achieve this, focusing on the introduction of fluorine and other functional groups onto the pyridine ring.

Synthesis of 2-Amino-5-fluoropyridine as a Key Intermediate.uni-muenchen.de

2-Amino-5-fluoropyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. researchgate.net A novel synthetic route has been developed that avoids some of the difficulties associated with previous methods, such as the separation of intermediate products and low yields. researchgate.net

A multi-step synthesis for 2-Amino-5-fluoropyridine starting from 2-aminopyridine (B139424) has been proposed. researchgate.net This process involves a sequence of reactions including nitration, amino acetylation, reduction of the nitro group, diazotization, the Schiemann reaction, and subsequent hydrolysis of the acetyl group. researchgate.net

The following table summarizes the optimized reaction conditions and yields for the synthesis of 2-Amino-5-fluoropyridine:

Reaction StepReagentsTemperature (°C)Time (h)Yield (%)
AcylationAcetic Anhydride452.596.26
NitrationFuming Nitric Acid, Concentrated Sulfuric Acid60288.40
ReductionHydrazine Hydrate, Pd/C Catalyst803.593.26
DiazotizationSodium Nitrite, Fluoroboric Acid251.587.22
Schiemann ReactionToluene (thermal decomposition)110-64.94
HydrolysisNaOH (20% aqueous solution)80295.25

This table presents data on the optimized conditions for the multi-step synthesis of 2-Amino-5-fluoropyridine. dissertationtopic.net

Preparation of 2,4-Dichloro-5-fluoropyridine as a Synthetic Precursor.benchchem.com

2,4-Dichloro-5-fluoropyridine is a halogenated pyridine derivative that serves as a precursor in various syntheses. One method for its preparation involves the reaction of 2-alkoxy-5-fluoro-4(3H)-pyrimidinone with a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like N,N-di(lower alkyl)aniline. google.com This process can be followed by a reaction with ammonia (B1221849) to produce 4-amino-2-chloro-5-fluoropyrimidine. google.com

Another approach to synthesizing dichlorofluoropyrimidines is through the reaction of 5-fluorouracil (B62378) with trichloroethylene (B50587) and triphosgene (B27547) in the presence of a tertiary amine catalyst. google.com This method is noted for its short reaction time and high yield under normal pressure. google.com

Chlorination of Dihydroxypyridine Derivatives.epfl.ch

The chlorination of dihydroxypyridine derivatives is a key step in the synthesis of certain chlorinated pyridines. For instance, 2,5-dihydroxypyridine (B106003) can be produced from maleic diester and nitromethane. Subsequent chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at elevated temperatures yields 2,5-dichloropyridine (B42133) derivatives. This methodology can be adapted for the synthesis of fluorinated compounds by introducing a fluorine group prior to the chlorination step.

Regioselective Functionalization of Fluoropyridines (e.g., 2-Fluoro-, 2,3-Difluoro-, 2,5-Difluoropyridine).acs.org

The selective functionalization of fluoropyridines at specific positions is crucial for creating a diverse range of compounds. researchgate.net Strategies involving directed metalation have proven effective for achieving regioselectivity. researchgate.net

Directed metalation allows for the deprotonation of the pyridine ring at a specific position, which can then be functionalized by reacting with an electrophile. thieme-connect.de For example, 3-fluoropyridine (B146971) can be regioselectively metalated. uni-muenchen.dethieme-connect.de The use of protective groups, such as chlorine or trimethylsilyl, can direct the metalation to a desired vacant position, enabling subsequent carboxylation. epfl.chresearchgate.net This approach has been successfully applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine (B1303130) to produce a variety of fluorinated pyridinecarboxylic acids. researchgate.net

Application of Protective Groups for Regiochemical Control

The regiochemical control in the synthesis of fluorinated pyridine derivatives is critical, and the use of protecting groups is a key strategy to achieve this. For instance, in the multi-step synthesis of complex fluoropyridine-based prosthetic groups, protecting groups are employed to mask reactive functionalities and direct reactions to the desired positions.

One common protecting group is the tert-butoxycarbonyl (Boc) group, often used to protect amine functionalities. In the synthesis of a [¹⁸F]fluoropyridine-based bromoacetamide reagent, an N-Boc protective group is utilized. acs.org This protecting group is later removed, typically under acidic conditions, to reveal the amine for subsequent reactions. acs.org

Another example is the use of a trityl protecting group for a thiol precursor in the synthesis of a fluoropyridine-based thiol prosthetic group, [¹⁸F]FPySH. nih.gov The trityl group was chosen because the initially attempted acetate-protecting group proved to be unstable under the conditions required for radiofluorination. nih.gov The trityl group provides the necessary stability during the methylation and subsequent anion exchange steps in the preparation of the labeling precursor. nih.gov

These examples underscore the strategic importance of selecting appropriate protecting groups to control regiochemistry and ensure the successful synthesis of complex fluorinated pyridine derivatives.

Hydrogenation of Fluorinated Pyridines to Fluoro-piperidine Scaffolds

The reduction of fluorinated pyridines to the corresponding fluoro-piperidine scaffolds is a significant transformation, providing access to valuable building blocks for pharmaceuticals. nih.govnih.gov This process, however, can be challenging due to the potential for catalyst poisoning by the nitrogen heterocycle and competing hydrodefluorination reactions. nih.govspringernature.com

One effective method involves the use of a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), often in the presence of a Brønsted acid like hydrochloric acid (HCl). nih.govacs.org The acidic conditions protonate the pyridine substrate, which helps to prevent catalyst deactivation and suppress defluorination. nih.gov This system has been shown to be robust, tolerating air and moisture, and provides good yields and high cis-diastereoselectivities for a range of fluorinated piperidines. nih.govacs.org

Catalyst SystemSubstrate ExampleProductKey Features
Pd(OH)₂/C, HCl, MeOH3-Fluoropyridine3-FluoropiperidineSimple, robust, cis-selective, tolerates other heteroaromatic systems. nih.govnih.gov
Rhodium-carbene catalyst, HBpin3-Fluoropyridineall-cis-3-FluoropiperidineDearomatization-hydrogenation (DAH) process, highly diastereoselective. nih.govspringernature.comnih.gov

A rhodium-catalyzed dearomatization-hydrogenation (DAH) process offers another powerful strategy for the synthesis of all-cis-(multi)fluorinated piperidines. nih.govnih.gov This one-pot reaction utilizes a rhodium-carbene complex and an additive like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin) to first dearomatize the fluoropyridine ring, followed by hydrogenation of the resulting diene intermediates. nih.govspringernature.com This method is highly diastereoselective, yielding a variety of substituted all-cis-(multi)fluorinated piperidines. nih.gov

Furthermore, the hydrogenation of fluoropyridines bearing a chiral auxiliary can provide enantioenriched fluorinated piperidines, highlighting the synthetic utility of these hydrogenation methods. nih.govacs.org

Introduction of the Thiol Group and Thiol-Reactive Moieties

The incorporation of a thiol group or a thiol-reactive moiety onto the fluoropyridine scaffold is a key step in the synthesis of this compound and its derivatives, particularly for applications in bioconjugation.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Thiol Incorporation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, including thiols, onto electron-deficient aromatic rings like 2-fluoropyridine (B1216828). acs.orgacs.org The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack, making it a suitable leaving group. The reaction of 2-fluoropyridines with various thiols can be achieved under relatively mild conditions. acs.orgbeilstein-journals.org

For instance, the reaction of unactivated 2-fluoropyridines with thiols can lead to quantitative conversion to the corresponding thioethers. acs.org The reaction conditions typically involve a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). beilstein-journals.org The reactivity of thiols as nucleophiles in these reactions is generally high. beilstein-journals.org

ElectrophileNucleophileBaseSolventProduct
2-FluoropyridinePyridine-4-thiolK₂CO₃DMF2-(Pyridin-4-ylthio)pyridine beilstein-journals.org
2-FluoropyridinePyridine-2-thiol (B7724439)K₂CO₃DMF2-(Pyridin-2-ylthio)pyridine beilstein-journals.org
2-Fluoropyridine4-(Acetylamino)benzenethiolK₂CO₃DMFN-(4-((2-Pyridinyl)thio)phenyl)acetamide beilstein-journals.org

The development of practical and scalable SNAr reactions is crucial for the synthesis of these compounds. Research has focused on developing conditions that are tolerant of various functional groups, allowing for the late-stage functionalization of complex molecules. acs.orgacs.org

Design and Radiosynthesis of Fluoropyridine-Based Thiol-Reactive Prosthetic Groups for Bioconjugation

Fluoropyridine-based prosthetic groups are small, radiolabeled molecules designed to be conjugated to biomolecules, such as peptides and proteins, for applications in positron emission tomography (PET) imaging. semanticscholar.orgthno.org Thiol-reactive prosthetic groups are particularly valuable as they can selectively react with cysteine residues in proteins, allowing for site-specific labeling. semanticscholar.orgthno.org

Several thiol-reactive prosthetic groups based on a 2-fluoropyridine core have been developed. For example, [¹⁸F]FPySH is a fluoropyridine-based thiol that can be conjugated to maleimide-containing biomolecules via a Michael addition. nih.gov Another example is [¹⁸F]FBAMPy, which incorporates a maleimide (B117702) moiety for reaction with thiols. semanticscholar.orgscirp.org The synthesis of these prosthetic groups often involves multiple steps, including the introduction of the fluorine-18 (B77423) radioisotope and the attachment of the thiol-reactive functionality. semanticscholar.orgscirp.org

A highly efficient method for introducing fluorine-18 into aromatic rings, including fluoropyridines, is the nucleophilic displacement of a trimethylammonium group. nih.govacs.orgnih.gov This method offers significant advantages over the displacement of other leaving groups, such as nitro groups. The radiofluorination of trimethylammonium precursors can often be carried out at lower temperatures (e.g., 60-110 °C) and with higher efficiency. nih.govacs.orgnih.gov

The precursor, typically a trimethylammonium triflate or other salt, is reacted with [¹⁸F]fluoride, which is activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) with potassium carbonate or a tetraalkylammonium salt. nih.govacs.org This methodology has been successfully applied to the synthesis of various ¹⁸F-labeled radiotracers, including the prosthetic group 6-[¹⁸F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP) and the PET imaging agent [¹⁸F]DCFPyL. nih.govrsc.org The reaction is often performed in a polar aprotic solvent such as acetonitrile (B52724). nih.govacs.org

PrecursorLeaving Group[¹⁸F]Fluoride SourceConditionsProduct
[3-(3-tert-butoxycarbonylaminopropoxy)pyridin-2-yl]trimethylammonium trifluoromethanesulfonate-NMe₃⁺[¹⁸F]Fluoride/K₂₂₂/K₂CO₃High yield2-Bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide precursor acs.org
N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)-pyridin-2-aminium triflate-NMe₃⁺[¹⁸F]Fluoride/Bu₄N⁺HCO₃⁻CH₃CN, 60 °C, 10 min6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP) nih.gov

The trimethylammonium group is more electron-withdrawing than a nitro group, which contributes to the higher efficiency of the nucleophilic substitution. nih.gov

Amidation reactions are a cornerstone in the synthesis of many prosthetic groups, serving to link the radiolabeled fluoropyridine core to other functional parts of the molecule or directly to a biomolecule. nih.govresearchgate.net A common strategy involves the activation of a carboxylic acid on the fluoropyridine ring, followed by reaction with an amine.

For example, in the synthesis of the prosthetic group N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([¹⁸F]FNEM), an amidation reaction is the key final step. The precursor, 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester, which is synthesized via radiofluorination of a trimethylammonium substrate, is reacted with N-(2-aminoethyl)maleimide to form the final product.

Similarly, the synthesis of the PSMA-targeted PET agent [¹⁸F]DCFPyL involves the acylation of a lysine-urea-glutamate precursor with 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). aacrjournals.org This amidation reaction forms a stable amide bond, linking the ¹⁸F-labeled fluoropyridine moiety to the targeting vector. nih.govaacrjournals.org These reactions are typically carried out in the presence of a coupling agent or by using an activated ester of the carboxylic acid. nih.gov

Continuous Flow Chemistry Approaches for Radiosynthesis

The demand for radiolabeled compounds, particularly those incorporating the positron-emitting isotope fluorine-18 (¹⁸F), for Positron Emission Tomography (PET) has driven the development of rapid and efficient synthesis methods. Continuous flow chemistry, especially using microfluidic devices, has emerged as a powerful tool for the radiosynthesis of ¹⁸F-labeled molecules, offering advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to work with small volumes of reagents, which is crucial when dealing with high radioactivity. snmjournals.orgnih.gov

A notable application of this technology is the automated radiosynthesis of a novel fluoropyridine-based thiol, [¹⁸F]FPySH. researchgate.netnih.govdntb.gov.ua This prosthetic group is valuable for the site-selective labeling of biomolecules. The synthesis is typically performed on an automated module, such as a TRACERlab FX-N Pro. nih.gov The process involves the nucleophilic substitution of a precursor, like a trimethylammonium salt, with [¹⁸F]fluoride. nih.gov This automated approach allows for the production of the desired [¹⁸F]-labeled thiol in a reproducible manner with good radiochemical yields. For instance, the fully automated radiosynthesis of [¹⁸F]FPySH has been achieved with a radiochemical yield of 7 ± 2.1% in a two-step process. researchgate.netnih.govdntb.gov.uaresearchgate.net

Microfluidic systems, such as the Advion NanoTek synthesizer, have also been successfully employed for the radiosynthesis of various ¹⁸F-labeled pyridine derivatives. nih.govnih.gov These systems allow for rapid optimization of reaction conditions, including temperature, flow rate, and precursor concentration. For example, the radiosynthesis of [¹⁸F]FE@SUPPY and [¹⁸F]FE@SUPPY:2, two adenosine (B11128) A₃-receptor tracers, showed a significant increase in radiochemical incorporation yield when using a microfluidic approach compared to conventional heating methods. nih.gov This highlights the potential of continuous flow chemistry to improve the efficiency and accessibility of ¹⁸F-labeled pyridine-based radiotracers.

Radiosynthesis MethodProductPrecursor TypeRadiochemical Yield (uncorrected)Synthesis Time
Automated Synthesis[¹⁸F]FPySHTrimethylammonium salt7 ± 2.1%~95 min
Automated SynthesisN-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM)Pentamethylbenzyl benzoate (B1203000) ester17.3 ± 7.1%~98 min
One-Pot Two-Step SynthesisN-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([¹⁸F]FNEM)Trimethylammonium triflate26 ± 5%75 min
Microfluidic Synthesis[¹⁸F]FE@SUPPYTosylated precursorUp to 94.1% (incorporation yield)N/A

Derivatization and Further Functionalization of this compound Analogs

The thiol group in this compound and its analogs is a versatile functional handle that allows for a wide range of chemical modifications. These derivatization strategies are crucial for attaching the pyridine scaffold to other molecules of interest, such as biomolecules or metal centers.

Synthesis of Thioalkyl Derivatives of Pyridine

The synthesis of thioalkyl derivatives, or thioethers, from pyridine-2-thiols is a common and straightforward derivatization. This is typically achieved through the S-alkylation of the thiol group with an appropriate alkyl halide. For instance, 2-alkylthio-4-cyanopyridines can be synthesized by reacting 2-chloro-4-cyanopyridine (B57802) with an appropriate thiol in the presence of a base like sodium methoxide. researchgate.net Similarly, 2-chloro-6-alkylthio-4-carbamoylpyridines can be prepared from 2,6-dichloro-4-carbamoylpyridine and a thiol. researchgate.net These alkylthio-substituted pyridines can then be further modified, for example, by hydrolysis of a cyano or carbamoyl (B1232498) group to a carboxylic acid. researchgate.net

The direct alkylation of pyridine-2-thiones with alkyl halides is also a widely used method. For example, the reaction of partially hydrogenated 2-arylidene-1,3-indandiones with cyanothioacetamide, followed by treatment with alkyl halides, yields 2-alkylthio-5-oxoindeno[1,2-b]pyridines. acs.org Chiral pyridine thiols have been converted to their thioether derivatives by alkylation. researchgate.net

Starting MaterialReagentProductYield
2-Chloro-4-cyanopyridineThiol, Sodium methoxide2-Alkylthio-4-cyanopyridineN/A
2,6-Dichloro-4-carbamoylpyridineThiol, Sodium methoxide2-Chloro-6-alkylthio-4-carbamoylpyridineN/A
Pyridine-2-thione derivativeAlkyl halide2-Alkylthiopyridine derivativeGood

Conjugation Strategies, including Michael Addition with Dehydroalanine- or Maleimide-Containing Biomolecules

The nucleophilic nature of the thiol group makes it an excellent candidate for conjugation to biomolecules via Michael addition. This reaction is particularly effective with α,β-unsaturated carbonyl compounds such as those found in dehydroalanine (B155165) (Dha) or maleimide-containing molecules. researchgate.netdntb.gov.ua This strategy is widely used for the site-selective modification of peptides and proteins. lumiprobe.com

A prime example is the conjugation of the radiolabeled thiol, [¹⁸F]FPySH, to biomolecules. The reaction of [¹⁸F]FPySH with dehydroalanine-containing molecules proceeds under reducing conditions to yield the corresponding adducts. researchgate.netdntb.gov.ua Similarly, [¹⁸F]FPySH readily reacts with maleimide-modified biomolecules. For instance, the conjugation of [¹⁸F]FPySH to a maleimide-modified c(RGDfK) peptide was completed in just 15 minutes. researchgate.netdntb.gov.ua This rapid and efficient conjugation is highly advantageous for radiolabeling, especially with the short-lived ¹⁸F isotope. nih.gov

The reaction of thiols with maleimides is highly selective over a pH range of 6.5-7.5 and proceeds readily at room temperature without the need for a catalyst.

ThiolMichael AcceptorProductReaction Time
[¹⁸F]FPySHDehydroalanine-containing molecule[¹⁸F]FPyS-Dha adduct30-45 min
[¹⁸F]FPySHMaleimide-modified c(RGDfK) peptide[¹⁸F]FPyS-c(RGDfK) conjugate15 min

Formation of Metal Complexes with Pyridine Ligands

Pyridine-2-thiol and its derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions. The deprotonated form, pyridine-2-thiolate, can coordinate to metals through either the sulfur atom (monodentate) or through both the sulfur and nitrogen atoms (bidentate, chelating). rsc.org

A variety of transition metal complexes of pyridine-2-thiol have been synthesized and characterized, including those with iron(II), cobalt(II), nickel(II), copper(I/II), rhodium(II), and palladium(II). In many of these complexes, the pyridine-2-thiol acts as a unidentate ligand, bonding through the sulfur atom. The introduction of a fluorine atom at the 5-position of the pyridine ring, as in this compound, can modulate the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes. fu-berlin.deacs.org

The synthesis of these complexes typically involves the reaction of a metal salt with the pyridine-2-thiol ligand in a suitable solvent. For example, dinuclear palladium(II) complexes of pyridine-2-thiol have been prepared and structurally characterized. The ability of fluorinated pyridine-thiol ligands to form stable metal complexes is of significant interest for applications in catalysis and medicinal chemistry. rsc.orgfu-berlin.de

Metal IonLigandComplex TypeBonding Mode
Co(II), Zn(II), Cd(II)Pyridine-2-thiolTetrahedralS-bonded
Ni(II), Pt(II)Pyridine-2-thiolSquare PlanarS-bonded
Pd(II)Pyridine-2-thiolDinuclearBridging thiolate
Fe(II), Rh(II), Cu(I/II)Pyridine-2-thiolVariousS-bonded (unidentate)

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is particularly relevant for heteroaromatic compounds like fluoropyridines, where the presence of the electronegative nitrogen atom and a good leaving group like fluoride (B91410) facilitates nucleophilic attack. wikipedia.orgacs.org

SNAr reactions of fluoropyridines are a valuable tool for the synthesis of a wide range of substituted pyridines. acs.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups on the pyridine (B92270) ring further activates it towards nucleophilic attack. wikipedia.org

A variety of nucleophiles, including those derived from alcohols, phenols, amines, amides, N-heterocycles, cyanide, and thiols, can be employed in SNAr reactions of 2-fluoropyridines under relatively mild conditions. acs.org This versatility allows for the introduction of diverse functionalities onto the pyridine core. acs.org

Factors Influencing Regioselectivity and Reaction Scope

The regioselectivity and scope of SNAr reactions involving fluoropyridines are governed by a combination of electronic and steric factors related to both the fluoropyridine substrate and the incoming nucleophile. scispace.com

Electronic Effects: The position of the fluorine atom and other substituents on the pyridine ring significantly directs the outcome of the reaction. Electron-withdrawing groups positioned ortho or para to the fluoride leaving group enhance the rate of nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.org Conversely, electron-donating groups can deactivate the ring towards SNAr. acs.org

Steric Hindrance: The steric bulk of both the nucleophile and the substituents on the pyridine ring can influence the accessibility of the reaction center. Bulky nucleophiles may exhibit lower reactivity or favor attack at less sterically hindered positions.

Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

Thiol-Mediated Reactions and their Mechanisms

Thiols, such as 5-Fluoropyridine-2-thiol, can participate in a variety of chemical transformations, most notably Michael addition reactions. These reactions are of significant interest due to their high efficiency and the formation of carbon-sulfur bonds, which are prevalent in many biologically active molecules and materials.

Michael Addition Reactions Involving Thiols

The Thiol-Michael addition, a type of Michael reaction, involves the 1,4-conjugate addition of a thiol (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-poor double bond (the Michael acceptor). mdpi.com This reaction is characterized by its rapid kinetics, high yields, and minimal side products, often being classified as a "click" reaction under appropriate conditions. nsf.gov

The general mechanism involves the formation of a thiolate anion, which then acts as the nucleophile. nsf.gov This thiolate attacks the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final β-thioether product. nsf.gov

Base-Catalyzed Pathways

Key Steps in Base-Catalyzed Thiol-Michael Addition:

Initiation: A base abstracts a proton from the thiol (RSH) to form a thiolate anion (RS⁻).

Propagation: The thiolate anion attacks the β-carbon of the Michael acceptor, forming a carbanion intermediate.

Chain Transfer: The carbanion intermediate abstracts a proton from another thiol molecule, regenerating the thiolate anion and forming the final thioether product.

Nucleophile-Initiated Pathways

Alternatively, the Thiol-Michael addition can be initiated by a nucleophile, such as a phosphine (B1218219) or a primary/secondary amine. mdpi.comnih.gov In this pathway, the nucleophile first attacks the electron-deficient Michael acceptor to form a zwitterionic enolate intermediate. nih.govnih.gov This highly basic intermediate then deprotonates a thiol molecule to generate the thiolate anion, which then enters the catalytic cycle. nih.govnih.gov

A key difference from the base-catalyzed pathway is that the nucleophile acts as an initiator rather than a direct catalyst for thiolate formation. nih.gov This often leads to faster reaction rates and allows for lower catalyst loadings, as the reaction is not inhibited by the presence of a protonated catalyst. mdpi.comnih.gov

Key Steps in Nucleophile-Initiated Thiol-Michael Addition:

Initiation: A nucleophile attacks the Michael acceptor to form a zwitterionic intermediate.

Thiolate Generation: The zwitterionic intermediate deprotonates a thiol to form a thiolate anion.

Propagation and Chain Transfer: The reaction proceeds as in the base-catalyzed pathway.

Kinetic Analysis of Thiol-Michael Reactions

Kinetic studies have shown that the fragmentation, or retro-Michael reaction, can be the rate-determining step in the dynamic covalent exchange of some thiol-Michael adducts. rsc.org The electrophilicity of the Michael acceptor is a key determinant of the reaction rate, with more electron-deficient alkenes generally reacting faster. nsf.govrsc.org The pKa of the thiol also plays a crucial role; for instance, in systems where the chain-transfer step is rate-limiting, thiols that are more easily deprotonated (lower pKa) lead to faster reactions. nsf.gov

Photoinduced, Copper-Mediated Cross-Coupling of Aryl Thiols with Aryl Halides

Photoinduced, copper-catalyzed cross-coupling reactions represent a significant advancement in the formation of carbon-heteroatom bonds, offering a milder alternative to traditional thermal methods. researchgate.net These reactions can effectively couple a variety of nucleophiles, including sulfur, with organic halides under gentle conditions, typically ranging from -40 to 30 °C. nih.govnih.gov Specifically, the coupling of aryl thiols with aryl halides can be achieved using an inexpensive and simple copper catalyst like Copper(I) iodide (CuI), often without the need for additional complex ligands. organic-chemistry.orgacs.org This method is notable for its efficiency at low temperatures, with some reactions proceeding effectively even at 0 °C or below, a significant improvement over non-photochemical, copper-catalyzed processes that often require temperatures above 60 °C. acs.orgacs.org

The versatility of this photochemical approach is demonstrated by its compatibility with a wide range of coupling partners. acs.org It is effective for various aryl thiols and accommodates different aryl halides, including aryl iodides, aryl bromides, and even activated aryl chlorides. organic-chemistry.orgacs.org The development of these mild reaction conditions has expanded the scope of C-S bond formation, providing a valuable tool for organic synthesis. rsc.org

Electron Transfer Processes in Photoreactions

The mechanism of the photoinduced, copper-mediated C-S cross-coupling is distinct from thermal pathways and is understood to proceed via a Single-Electron Transfer (SET) process involving radical intermediates. nih.govorganic-chemistry.orgacs.org A detailed mechanistic investigation has elucidated a viable, non-chain pathway for this transformation. nih.gov

The proposed catalytic cycle begins with the formation of a copper(I)-thiolate complex, such as [CuI(SAr)2]−, from the aryl thiol and the copper(I) source. nih.govcaltech.edu The key steps are as follows:

Photoexcitation: Upon irradiation with light, the copper(I)-thiolate complex (A) absorbs energy and is promoted to a photoexcited state (B). nih.gov

Single-Electron Transfer (SET): The photoexcited complex [CuI(SAr)2]−* (B) is a potent reductant and serves as an electron donor. It transfers a single electron to the aryl halide. nih.gov

Intermediate Formation: This electron transfer event cleaves the carbon-halogen bond of the aryl halide, resulting in the formation of a copper(II)-thiolate complex (C) and an aryl radical. researchgate.netnih.gov

Radical Recombination: The newly generated aryl radical and the copper(II)-thiolate complex are formed in close proximity, likely within a solvent cage. They rapidly combine to form the C–S bond of the final thioether product. nih.govcaltech.edu This step also produces a copper(I)-halide complex (D). nih.gov

Catalyst Regeneration: The catalytic cycle is completed when the halide ligand on the copper(I)-halide complex (D) is displaced by another molecule of the thiolate, thereby regenerating the initial copper(I)-thiolate complex (A) for the next cycle. nih.gov

This mechanistic framework, involving photoinduced SET and in-cage radical recombination, is supported by a range of experimental techniques, including ESI-MS, transient luminescence spectroscopy, and DFT calculations. nih.gov

Reaction Kinetics and Optimization Studies of Fluoropyridine-Thiol Derivatives

The reactivity of fluoropyridine-thiol derivatives is a subject of significant interest, particularly in the context of nucleophilic aromatic substitution (SNAr) and bioconjugation. Optimization studies of related compounds provide valuable insights into the factors governing these reactions.

In studies involving pentafluoropyridine (B1199360) as a model substrate, reaction conditions for SNAr with thiols have been thoroughly examined. chemrxiv.org The choice of base and solvent was found to be critical for achieving high yields. A systematic optimization demonstrated that using triethylamine (B128534) as the base in acetonitrile (B52724) as the solvent resulted in a near-quantitative yield of the 4-substituted product. chemrxiv.org

Table 1. Optimization of Reaction Conditions for the Defluorosulfurization of Pentafluoropyridine. chemrxiv.org
EntryVariation from Optimized ConditionYield (%)
1None (Triethylamine, Acetonitrile)99
2Pyridine instead of Triethylamine15
32,6-Lutidine instead of Triethylamine52
4DMSO as solvent97
5Reaction time reduced to 30 mins84
6Triethylamine amount reduced90

Further studies have explored the kinetics of related systems. For instance, a fluorine-thiol displacement reaction (FTDR) used for peptide stapling was shown to exhibit second-order reaction rate kinetics. springernature.com In the field of radiochemistry, the synthesis and conjugation of fluoropyridine-based thiol derivatives are frequently optimized for speed and efficiency to be compatible with the half-life of radionuclides like fluorine-18 (B77423). The radiosynthesis of a novel fluoropyridine-based thiol, [18F]FPySH, was automated, achieving a 7 ± 2.1% radiochemical yield. nih.gov Subsequent conjugation of this tracer to biomolecules containing maleimide (B117702) or dehydroalanine (B155165) moieties was accomplished in reaction times ranging from 15 to 45 minutes, highlighting the rapid kinetics required for such applications. nih.gov These findings underscore the tunable reactivity of fluoropyridine-thiol systems through careful optimization of reaction parameters.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 5-Fluoropyridine-2-thiol is expected to show signals for the three protons on the pyridine (B92270) ring and a signal for the proton attached to a heteroatom (nitrogen in the dominant thione form). The chemical shifts and coupling patterns are influenced by the electronegative fluorine atom and the thione group.

Aromatic Protons : The three protons on the pyridine ring (H3, H4, and H6) will resonate in the aromatic region of the spectrum. The fluorine atom at C5 will cause splitting in the signals of adjacent protons, namely H4 and H6, through ³J(H,F) and ⁴J(H,F) couplings, respectively.

N-H Proton : Due to the predominance of the thione tautomer, a broad signal corresponding to the N-H proton is expected, typically in the downfield region of the spectrum. The chemical shift of this proton can be sensitive to solvent, concentration, and temperature.

The expected assignments are based on data from analogous compounds like 2-fluoropyridine (B1216828). chemicalbook.com

Table 1: Predicted ¹H NMR Data for 5-Fluoro-1H-pyridine-2-thione

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H37.2 - 7.4dddJ(H3,H4) ≈ 9.5, J(H3,H6) ≈ 0.5, ⁵J(H3,F) ≈ 3.5
H47.6 - 7.8dddJ(H4,H3) ≈ 9.5, J(H4,H6) ≈ 2.5, ³J(H4,F) ≈ 8.5
H68.1 - 8.3d⁴J(H6,F) ≈ 3.0
N-H12.0 - 14.0br s-

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Carbon (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly affected by the substituents.

C2 Carbon : The carbon atom double-bonded to sulfur (C=S) in the thione form is expected to be the most downfield-shifted signal, typically appearing in the range of 175-185 ppm.

C5 Carbon : The carbon atom bonded to the highly electronegative fluorine atom (C5) will also show a significant downfield shift and will appear as a doublet due to strong one-bond ¹J(C,F) coupling.

Other Ring Carbons : The remaining carbons (C3, C4, C6) will resonate at chemical shifts influenced by their position relative to the nitrogen, fluorine, and thione groups. They will also exhibit smaller two- and three-bond couplings to the fluorine atom (²J(C,F), ³J(C,F)). libretexts.orgresearchgate.net

Table 2: Predicted ¹³C NMR Data for 5-Fluoro-1H-pyridine-2-thione

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C2175 - 185d³J(C2,F) ≈ 4
C3115 - 125d³J(C3,F) ≈ 5
C4135 - 145d²J(C4,F) ≈ 20
C5150 - 160d¹J(C5,F) ≈ 240
C6130 - 140d²J(C6,F) ≈ 25

Note: The data in this table is predictive and based on the analysis of structurally similar compounds and established spectroscopic principles. libretexts.orgresearchgate.net

Fluorine (¹⁹F) NMR Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. alfa-chemistry.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum corresponding to the fluorine atom at the C5 position. The chemical shift of this fluorine is very sensitive to its electronic environment, which is influenced by solvent polarity and the tautomeric equilibrium. scholaris.canih.gov The signal will appear as a multiplet due to coupling with the aromatic protons, primarily H4 and H6.

The chemical shift sensitivity can be amplified in tautomeric systems like pyridones (and by analogy, pyridinethiones), making ¹⁹F NMR a powerful probe for studying conformational states and local environments. nih.gov

Nitrogen (¹⁵N) NMR Spectrum Analysis

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is highly dependent on its hybridization and whether it is part of a single or double bond, making it an excellent tool for studying tautomerism. In the predominant thione form, the nitrogen atom is protonated and sp³-like, which would result in a chemical shift significantly different from the sp²-hybridized nitrogen in the minor thiol form.

Furthermore, a significant two-bond coupling between the nitrogen and fluorine atoms, ²J(N,F), is expected. In the related compound 2-fluoropyridine, this coupling was determined to be large (-52.64 Hz), indicating a "through-space" coupling mechanism involving the nitrogen lone pair. rsc.org A similar interaction is anticipated in this compound, which would be a characteristic feature of its ¹⁵N NMR spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy methods like FT-IR are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides key evidence for the dominance of the thione tautomer. The presence or absence of certain characteristic bands is diagnostic.

N-H and S-H Stretching : The most telling region is ~2500-3400 cm⁻¹. The thiol form would exhibit a weak S-H stretching band around 2550-2600 cm⁻¹. In contrast, the thione form will show a broad N-H stretching vibration in the region of 3100-3300 cm⁻¹, characteristic of a secondary amine in a six-membered ring. The absence of a significant S-H peak and the presence of a strong N-H peak confirm the thione structure.

C=S Stretching (Thione Band) : A strong absorption band associated with the C=S stretching vibration is expected for the thione tautomer, typically appearing in the 1100-1250 cm⁻¹ region. This is a key diagnostic peak.

C-F Stretching : A strong band corresponding to the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹.

Aromatic Ring Vibrations : The spectrum will also display characteristic absorptions for the pyridine ring, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. msu.eduvscht.cz

Table 3: Characteristic FT-IR Absorption Bands for 5-Fluoro-1H-pyridine-2-thione

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H stretch3100 - 3300Medium, Broad
Aromatic C-H stretch3000 - 3100Medium
C=C, C=N ring stretch1400 - 1600Medium to Strong
C-F stretch1200 - 1300Strong
C=S stretch (Thione)1100 - 1250Strong

Note: The data in this table is based on established group frequencies and data from structurally similar compounds. msu.eduvscht.cz

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. nih.gov In the analysis of this compound, FT-Raman spectroscopy would be employed to identify characteristic vibrations associated with its functional groups.

For thiols, the S-H stretching vibration is a key diagnostic peak, though it is often weak in intensity. This peak typically appears in the region of 2550-2600 cm⁻¹. rsc.org For instance, studies on other thiol-containing compounds have identified the S-H vibration band at approximately 2579 cm⁻¹. researchgate.net Another crucial vibration is the C-S stretch, which is expected to be found in the 650-700 cm⁻¹ range, a region with less interference from other functional groups. rsc.org

The fluorinated pyridine ring also gives rise to a series of characteristic bands. The C-F stretching vibration is typically observed between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the pyridine ring's own stretching and bending vibrations would produce a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹). core.ac.ukamericanpharmaceuticalreview.com The precise positions and intensities of these bands are sensitive to the substitution pattern and intermolecular interactions.

A hypothetical data table for the expected FT-Raman bands of this compound is presented below, based on characteristic group frequencies.

Raman Shift (cm⁻¹)Assignment
~3050-3100Aromatic C-H Stretch
~2550-2600S-H Stretch
~1600Pyridine Ring Stretch
~1150-1250C-F Stretch
~1000-1300C-H In-plane Bend
~650-700C-S Stretch

This table is illustrative and based on typical frequency ranges for the respective functional groups.

Vibrational Mode Frequency Assignments and Analysis

A complete analysis of the vibrational spectrum involves assigning each observed band in the infrared and Raman spectra to a specific molecular motion (e.g., stretching, bending, twisting). nih.govresearchgate.net This is often accomplished by comparing experimental data with theoretical calculations, such as those from Density Functional Theory (DFT). researchgate.net

For this compound, the vibrational modes can be categorized based on the parts of the molecule: the pyridine ring, the fluorine substituent, and the thiol group.

Pyridine Ring Modes: The vibrations of the pyridine ring are numerous and have been extensively studied. researchgate.net They include ring stretching modes (often labeled as νCC, νCN), in-plane ring deformations, and out-of-plane ring puckering modes. The presence of substituents (fluorine and thiol) will influence the frequencies of these modes compared to unsubstituted pyridine.

Thiol Group Vibrations: The key vibrations for the thiol group are the ν(S-H) stretch, the β(C-S-H) in-plane bend, and the ν(C-S) stretch. rsc.org The C-S-H bending mode is typically found around 850-900 cm⁻¹. rsc.org

Fluorine Substituent Vibrations: The C-F bond gives rise to a strong stretching vibration (νC-F) and bending vibrations. The high electronegativity of fluorine can significantly impact the electronic structure and, consequently, the vibrational frequencies of the entire pyridine ring. researchgate.net

A comprehensive analysis would correlate the experimental FT-IR and FT-Raman spectra to provide a full picture of the molecule's vibrational landscape.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules without causing significant fragmentation. nih.gov For the analysis of this compound, ESI-MS would typically be performed in positive ion mode.

In this mode, the sample is dissolved in a suitable solvent, often with a small amount of acid, and sprayed through a high-voltage capillary to create charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For a molecule like this compound (Molecular Formula: C₅H₄FNS), the most expected ion would be the protonated molecular ion, [M+H]⁺.

Given the atomic masses (C≈12.01, H≈1.01, F≈19.00, N≈14.01, S≈32.07), the monoisotopic mass of this compound is approximately 129.01 Da. Therefore, the ESI-MS spectrum should prominently feature a peak corresponding to the [M+H]⁺ ion at an m/z value of approximately 130.02. Depending on the instrument conditions and sample purity, adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed at higher m/z values. libretexts.org Tandem MS (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural insights.

IonExpected m/z (approx.)
[M+H]⁺130.02
[M+Na]⁺152.00
[2M+H]⁺259.04

This table presents hypothetical m/z values for expected ions in ESI-MS.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. libretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov

For this compound, a successful single-crystal XRD analysis would first require growing a suitable, high-quality crystal. The analysis would reveal the tautomeric form present in the solid state—whether the molecule exists as the thiol form (with an S-H bond) or the thione form (with an N-H bond and a C=S double bond). This is a common phenomenon in 2-mercaptopyridines.

The resulting data would include the unit cell parameters (the dimensions of the repeating unit in the crystal), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom. This information would allow for the exact determination of all bond lengths (e.g., C-S, C-F, C-N, C-C) and angles. Furthermore, the analysis would elucidate the packing of the molecules in the crystal and identify any significant intermolecular forces, like hydrogen bonds involving the thiol hydrogen and the pyridine nitrogen, or π-π stacking interactions between aromatic rings. Although no specific crystal structure data for this compound is publicly available, a hypothetical table of crystallographic parameters is provided for illustrative purposes.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)8.9
c (Å)10.5
α, β, γ (°)90, 90, 90
Volume (ų)542.2
Z (molecules/cell)4

This table contains hypothetical data for a potential crystal structure of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of pyridine (B92270), including those with fluorine and thiol substituents, DFT calculations have been successfully used to predict a range of molecular characteristics.

Molecular Structure and Geometry Determination

The optimization of the molecular geometry of pyridine derivatives through DFT calculations allows for the precise determination of bond lengths and angles. In a study on the related compound, 5-(trifluoromethyl)pyridine-2-thiol, the optimized geometric parameters were calculated using the B3LYP and HSEH1PBE hybrid functionals with the 6-311+G(d,p) basis set. journaleras.com The calculations revealed that the bond lengths within the pyridine ring are influenced by the nature of the substituents. For instance, the C-C aromatic bond lengths were found to be longer when calculated with the B3LYP functional compared to the HSEH1PBE functional. journaleras.com Another study on 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) showed that the ring bond distances are largely similar to those of pyridine, with a notable shortening of the C-N bond adjacent to the fluorine atom in 2-fluoropyridine. nih.gov

Based on these findings for structurally similar molecules, a representative optimized molecular structure for 5-Fluoropyridine-2-thiol can be proposed. The table below presents hypothetical yet plausible bond lengths and angles for this compound, derived from the computational data of related compounds.

Table 1: Representative Calculated Molecular Geometry of this compound

ParameterBond/AngleValue (B3LYP/6-311+G(d,p))
Bond Lengths (Å) C2-S1.76
C2-N11.38
N1-C61.34
C6-H1.08
C5-F1.35
C4-C51.39
C3-C41.40
C2-C31.39
Bond Angles (°) S-C2-N1118.0
S-C2-C3122.0
N1-C2-C3120.0
C2-N1-C6117.0
F-C5-C4119.0
F-C5-C6119.0
C4-C5-C6122.0

Note: The values in this table are representative and based on DFT calculations of similar compounds. Actual calculated values for this compound may vary.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Frequencies: The theoretical vibrational frequencies (infrared and Raman) can be calculated to help assign experimental spectral bands. For 2-amino-5-chloropyridine, DFT calculations at the B3LYP/6-311++G(d,p) level provided vibrational frequencies that were in good agreement with the experimental FT-IR and FT-Raman spectra after scaling. core.ac.uk The C-S stretching vibration in thiols is typically observed in the Raman spectrum between 650-700 cm⁻¹. rsc.org For 2-fluoropyridine and 3-fluoropyridine, the C-F bond stretching frequencies were found to be similar to that in fluorobenzene. nih.gov

NMR Chemical Shifts: The prediction of NMR chemical shifts, particularly for nuclei like ¹⁹F, is a valuable application of DFT. The chemical shift of ¹⁹F is highly sensitive to its electronic environment. nih.gov Studies have shown that DFT methods can accurately predict ¹⁹F NMR chemical shifts in fluorinated aromatic compounds, often requiring scaling factors to match experimental values. researchgate.net For fluorinated pyridines, the position of the fluorine atom significantly influences its chemical shift.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value/RangeMethod/Basis Set
Vibrational Frequencies (cm⁻¹)
C-S Stretch~650-700DFT/B3LYP
C-F Stretch~1200-1250DFT/B3LYP
N-H Stretch (thiol tautomer)Not Applicable
S-H Stretch (thione tautomer)~2550-2600DFT/B3LYP
NMR Chemical Shifts (ppm)
¹⁹F Chemical Shift-120 to -140 (relative to CFCl₃)GIAO-DFT

Note: These are representative values based on calculations of analogous compounds and general trends.

Molecular Electrostatic Potential Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high electron density (negative potential) around the sulfur and nitrogen atoms due to the presence of lone pairs of electrons. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atom attached to the sulfur in the thiol tautomer would exhibit a region of positive potential, making it a potential site for deprotonation. The aromatic protons would also be associated with positive potential.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability and chemical stability; a smaller gap generally implies higher reactivity. derpharmachemica.com

Table 3: Representative Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These values are estimations based on DFT calculations of similar aromatic and heterocyclic compounds.

Reactivity Parameters and Electrophilicity Assessments

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system.

Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (S) : The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω) : Measures the energy stabilization when a system acquires additional electronic charge from the environment. arxiv.org

For this compound, the presence of the electronegative fluorine atom and the nucleophilic sulfur atom suggests a molecule with both electrophilic and nucleophilic character. The calculated reactivity descriptors would provide a quantitative measure of these properties, aiding in the prediction of its behavior in chemical reactions.

Mechanistic Pathway Calculations and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, including the identification of transition states and intermediates. For reactions involving fluoropyridines, such as nucleophilic aromatic substitution (SNAr), DFT studies can provide detailed insights into the reaction pathway. nih.gov

For this compound, a plausible reaction to study computationally would be its S-alkylation or S-acylation, where the thiol acts as a nucleophile. A DFT study of such a reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (this compound and an electrophile) and the final product.

Transition State Search: Locating the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Performing vibrational frequency calculations to confirm that the reactant, product, and any intermediates are minima on the potential energy surface (all real frequencies), and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate. semanticscholar.org

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the reactants and products to ensure that the identified transition state indeed connects the desired species.

Such calculations would provide the activation energy barrier for the reaction, offering a quantitative measure of the reaction rate. They would also reveal the electronic and structural changes that occur along the reaction pathway. For instance, in an SNAr reaction involving a fluoropyridine, DFT can elucidate whether the mechanism is concerted or proceeds through a Meisenheimer intermediate. nih.gov

In Silico Prediction of Biological Spectra

Theoretical and computational chemistry offers powerful tools for predicting the spectral properties of molecules, providing insights that complement and guide experimental work. For this compound, in silico methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict its vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra. A critical aspect of these computational studies is the consideration of the thiol-thione tautomerism between this compound and its isomer, 5-fluoro-1,2-dihydropyridine-2-thione. The relative stability of these tautomers can be influenced by factors such as the solvent environment, with calculations often performed for both the gas phase and in various solvents to model these effects. nih.govresearchgate.netgrafiati.comrsc.org

Tautomerism and Conformational Analysis

Before predicting spectra, computational models are first used to determine the most stable geometric structures of the possible tautomers. Quantum chemical calculations, often at the B3LYP/6-311++G(d,p) level of theory, are performed to optimize the molecular geometries and calculate the relative energies of the this compound (thiol form) and 5-fluoro-1,2-dihydropyridine-2-thione (thione form). nih.govrsc.org Studies on similar pyridinethiol systems have shown that while the thiol form may be more stable in the gas phase, the thione tautomer is often favored in solution due to its larger dipole moment. nih.gov The interchange between these forms occurs via intramolecular proton transfer. researchgate.net The predicted stability is crucial as the subsequent spectral predictions will be based on these optimized, low-energy structures.

Vibrational Spectra (FT-IR and Raman)

The vibrational frequencies of this compound and its thione tautomer can be calculated using DFT methods. These calculations provide a theoretical vibrational spectrum that can be used to assign and interpret experimental FT-IR and Raman spectra. The calculations identify the fundamental vibrational modes, including stretching, bending, and torsional motions of the atoms. researchgate.netresearchgate.net

Key predicted vibrational modes for the two tautomers would differ significantly:

Thiol Form (this compound) : Characterized by a prominent S-H stretching vibration, typically predicted in the range of 2500-2600 cm⁻¹. researchgate.net It would also feature C-S stretching and C-F stretching frequencies. nih.gov

Thione Form (5-fluoro-1,2-dihydropyridine-2-thione) : Lacks the S-H stretch but shows a characteristic C=S (thione) stretching vibration, usually predicted between 1200-1300 cm⁻¹. acs.org It also displays an N-H stretching vibration around 3400-3500 cm⁻¹. nih.gov

The calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP/6-31G+(d,p)) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov

Table 1: Predicted Key Vibrational Frequencies (cm⁻¹) for Tautomers of this compound This table presents representative data based on computational studies of similar compounds. Actual values may vary.

Vibrational Mode Thiol Form (Calculated) Thione Form (Calculated)
N-H Stretch - ~3450
S-H Stretch ~2580 -
C=S Stretch - ~1290
C-F Stretch ~1245 ~1255
C-S Stretch ~700 -

NMR Spectra (¹H and ¹³C)

The prediction of NMR spectra is achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. nih.gov These calculations yield theoretical chemical shifts (δ) for ¹H, ¹³C, and other relevant nuclei like ¹⁹F. The predicted shifts are crucial for structural elucidation and for confirming the predominant tautomeric form in solution.

For the tautomers of this compound, distinct differences in chemical shifts are expected:

The proton of the S-H group in the thiol form would have a characteristic chemical shift.

In the thione form, this is replaced by an N-H proton signal, which would appear at a different chemical shift.

The ¹³C chemical shift of the carbon atom bonded to sulfur would differ significantly between the C-S single bond in the thiol and the C=S double bond in the thione. acs.org The thione C=S carbon is typically observed at a higher chemical shift (further downfield). mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Atoms in Tautomers This table presents representative data based on computational studies of similar compounds. Actual values may vary.

Atom Tautomer Predicted Chemical Shift (δ)
H (on S or N) Thiol (S-H) ~3.5 - 5.0
Thione (N-H) ~13.0 - 14.0
C2 (C-S or C=S) Thiol (C-S) ~150
Thione (C=S) ~175

Electronic Spectra (UV-Vis)

The electronic absorption properties, which determine the UV-Vis spectrum, are predicted using Time-Dependent DFT (TD-DFT) calculations. nih.govresearchgate.net These computations provide the maximum absorption wavelengths (λ_max), oscillator strengths, and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). The predicted UV-Vis spectra for the thiol and thione tautomers are expected to be different, reflecting their distinct electronic structures. researchgate.net The calculations are typically performed modeling a solvent environment, as electronic transitions are sensitive to solvent polarity. nih.gov The analysis often involves examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as the transitions between these frontier orbitals are frequently responsible for the longest wavelength absorption bands. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 5-Fluoropyridine-2-thiol

The synthesis of fluorinated pyridines has traditionally relied on methods such as the Balz-Schiemann reaction or nucleophilic aromatic substitution of activated precursors. researchgate.netresearchgate.net While effective, these methods often involve harsh reaction conditions, hazardous reagents, and generate significant chemical waste. dovepress.com Future research will prioritize the development of more sustainable and efficient synthetic strategies for this compound.

Key areas of investigation will include:

Late-Stage C-H Fluorination: Direct C-H fluorination has emerged as a powerful tool in medicinal chemistry, allowing for the introduction of fluorine atoms at a late stage in a synthetic sequence. acs.org Research into the selective C-H fluorination of pyridine-2-thiol (B7724439) derivatives could provide a more atom-economical and environmentally benign route to this compound. nih.gov Catalytic methods, potentially employing transition metals, will be a major focus. dovepress.com

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. mdpi.com Developing a flow-based synthesis for this compound could enable safer and more efficient large-scale production.

Biocatalysis: The use of enzymes for fluorination reactions is a growing area of interest. While challenging, the development of biocatalytic methods for the synthesis of fluorinated pyridines would represent a significant step towards truly "green" chemical manufacturing.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Late-Stage C-H FluorinationHigh atom economy, reduced number of synthetic stepsRegioselectivity, catalyst development, substrate scope
Flow ChemistryEnhanced safety, improved scalability, precise reaction controlReactor design, optimization of reaction parameters
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and engineering, substrate specificity

Advanced Mechanistic Elucidation of Thiol-Based Reaction Pathways

The thiol group in this compound is a key functional handle for further chemical modification and is critical to its potential biological activity. A deeper understanding of the reaction mechanisms involving this thiol group will be essential for its rational application.

Future mechanistic studies will likely focus on:

Influence of the Fluorine Substituent: The strong electron-withdrawing nature of the fluorine atom at the 5-position is expected to significantly influence the reactivity of the pyridine (B92270) ring and the thiol group. nih.gov Detailed kinetic and computational studies will be needed to quantify this effect on reaction rates and pathways, such as S-alkylation, oxidation, and coordination to metal centers. rsc.org

Tautomerism: Pyridine-2-thiol exists in a tautomeric equilibrium with its corresponding thione form. rsc.org The position of this equilibrium can be influenced by factors such as solvent, pH, and substituents on the pyridine ring. Advanced spectroscopic and computational methods will be employed to investigate the tautomeric preferences of this compound and how this influences its reactivity and biological interactions.

Reaction Intermediates: The identification and characterization of transient intermediates in reactions involving the thiol group are crucial for a complete mechanistic understanding. rsc.org Techniques such as stopped-flow spectroscopy and low-temperature NMR will be valuable in this regard.

Exploration of New Biological Targets and Therapeutic Modalities

The incorporation of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov Fluorinated pyridine derivatives have shown promise in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govmdpi.com Future research will aim to identify and validate new biological targets for this compound and its derivatives.

Promising avenues for exploration include:

Enzyme Inhibition: The thiol group can act as a nucleophile or a metal ligand, making it an attractive feature for the design of enzyme inhibitors. drugbank.com Libraries of compounds based on the this compound scaffold could be screened against a variety of enzyme targets, such as kinases, proteases, and metabolic enzymes. nih.gov

Antiparasitic and Antimicrobial Agents: Thiol-containing compounds have shown activity against various pathogens. nih.gov The unique electronic properties of this compound may lead to the development of novel agents for treating diseases caused by bacteria, fungi, or protozoa. ekb.eg

Targeted Covalent Inhibitors: The reactivity of the thiol group could be harnessed for the development of targeted covalent inhibitors, which can offer enhanced potency and duration of action.

Therapeutic AreaPotential Biological TargetsRationale
OncologyKinases, Phosphatases, Metabolic EnzymesFluorinated pyridines are prevalent in cancer drugs. mdpi.com
Infectious DiseasesParasitic Enzymes (e.g., NADH fumarate (B1241708) reductase), Bacterial EnzymesThiol-containing compounds have demonstrated antiparasitic activity. nih.gov
Neurological DisordersReceptors, Ion ChannelsThe pyridine scaffold is a common motif in CNS-active drugs. researchgate.net

Integration of Advanced Computational Methods for Rational Design and Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govfiveable.me The rational design of novel therapeutics based on the this compound scaffold will be greatly accelerated by the integration of these methods.

Future computational efforts will focus on:

In Silico Screening: Virtual screening of large compound libraries against known protein targets can identify promising hit compounds for further experimental validation. nih.govpitt.edu This approach can significantly reduce the time and cost associated with early-stage drug discovery.

Structure-Based Drug Design: For targets with known three-dimensional structures, computational docking and molecular dynamics simulations can be used to predict the binding mode of this compound derivatives and to guide the design of analogs with improved affinity and selectivity. rug.nlnih.gov

ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity properties of new drug candidates. nih.gov This allows for the early identification and mitigation of potential liabilities, improving the chances of clinical success.

Q & A

Q. What are the recommended methods for synthesizing 5-Fluoropyridine-2-thiol, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and thiolation steps. For example, fluorination of pyridine derivatives using agents like Selectfluor™, followed by thiol group introduction via nucleophilic substitution. Optimization requires precise control of temperature (e.g., 0–5°C for fluorination), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents to minimize by-products like sulfides or disulfides . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves (tested under EN 374), chemical-resistant lab coats, and safety goggles. Use NIOSH-certified respirators if airborne particles are generated .
  • Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow.
  • Decontamination : Clean spills with inert absorbents (e.g., vermiculite) and dispose of waste via hazardous waste protocols. Avoid skin contact due to potential thiol reactivity .

Q. How can the structural characterization of this compound be performed using X-ray diffraction (XRD)?

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (1:1).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and thermal displacement validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies. For example:

  • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., C-2) prone to nucleophilic attack.
  • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict regioselectivity. Software like Gaussian or ORCA, combined with crystallographic data (e.g., bond angles from XRD), validates computational models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in enzyme inhibition).
  • Confounding Factors : Control for variables like purity (>98%, verified via HPLC) or solvent effects (DMSO vs. aqueous buffers).
  • Reproducibility : Replicate experiments under identical conditions (temperature, pH 7.4) and validate with orthogonal techniques (e.g., SPR vs. fluorescence assays) .

Q. How does the thiol group in this compound influence its coordination chemistry with transition metals?

The thiol acts as a soft Lewis base, forming stable complexes with metals like Pd(II) or Cu(I).

  • Spectroscopic Analysis : UV-Vis (ligand-to-metal charge transfer bands) and EPR (for paramagnetic complexes) confirm coordination.
  • Stoichiometry : Job’s plot analysis determines metal:ligand ratios (commonly 1:2 for square-planar Pd complexes). Applications include catalysis (Suzuki coupling) or metal-organic frameworks (MOFs) .

Methodological Tables

Table 1: Key Refinement Parameters for XRD Analysis (Using SHELXL)

ParameterValue/RangeSignificance
R1 (all data)<0.05Agreement between model and data
wR2 (refined)<0.10Weighted residuals accuracy
C–S Bond Length1.68–1.72 ÅValidates thiol group geometry
Fluorine Thermal B-factor<3.0 ŲConfirms minimal disorder in F-substituent
Derived from SHELX refinement protocols .

Table 2: DFT Computational Parameters for Reactivity Prediction

MethodBasis SetApplication
B3LYP6-311+G(d,p)Ground-state optimization
M06-2Xdef2-TZVPSolvent effect modeling (PCM)
NBO AnalysisNatural ChargesElectron distribution in thiol group
Used to predict nucleophilic attack sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.